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molecular formula C12H8ClN3 B8467982 4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8467982
M. Wt: 229.66 g/mol
InChI Key: AGLAPJLLGQYKAH-UHFFFAOYSA-N
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Patent
US06140332

Procedure details

With the exclusion of moisture, 1.795 g (8.5 mmol) of 6-phenyl-7H-pyrrolo[2,3-d]-pyrimidin-4-ol and 27 ml of phosphorus oxychloride are heated at boiling for 3 hours. Pouring the reaction mixture into ice-water, filtering and washing with hot isopropanol and hexane yield the title compound; FAB-MS: (M+H)+ =230.
Quantity
1.795 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:16][C:10]3[N:11]=[CH:12][N:13]=[C:14](O)[C:9]=3[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:14]1[C:9]2[CH:8]=[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[NH:16][C:10]=2[N:11]=[CH:12][N:13]=1

Inputs

Step One
Name
Quantity
1.795 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC2=C(N=CN=C2O)N1
Name
Quantity
27 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtering
WASH
Type
WASH
Details
washing with hot isopropanol and hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC(=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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